Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an indole ring, an amino group, a carboxylate ester group, and a nitrobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the indole ring might be formed through a Fischer indole synthesis or a similar reaction . The nitrobenzyl group could potentially be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, while the nitro group could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate ester and the amino group could make the compound soluble in polar solvents .Scientific Research Applications
Chemical Structure and Bonding
Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, closely related to the compound , exhibit unique hydrogen bonding patterns. These compounds form hydrogen-bonded chains and sheets, showcasing the importance of molecular interactions in the formation of complex structures and potentially influencing the chemical properties and reactivity of similar compounds (Portilla et al., 2007).
Synthetic Applications
In the realm of synthesis, the compound's structural components, particularly the indole moiety, are crucial for the formation of various derivatives. For example, reactions involving methyl 3-amino-1H-indole-2-carboxylates lead to the formation of diverse 5H-pyrimido[5,4-b]indole derivatives, highlighting the synthetic versatility of such structures (Shestakov et al., 2009).
Material and Surface Applications
The compound's structural framework, particularly the indole component, finds applications in material science as well. Schiff bases derived from L-Tryptophan, structurally related to the indole moiety, demonstrate the potential for corrosion inhibition of stainless steel in acidic environments, suggesting the applicability of similar structures in material protection and surface chemistry (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[(2R)-2-amino-3-[[(2R)-1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O7.ClH/c1-3-4-8-22(25(32)37-16-17-10-12-19(13-11-17)30(34)35)28-24(31)21(27)14-18-15-29(26(33)36-2)23-9-6-5-7-20(18)23;/h5-7,9-13,15,21-22H,3-4,8,14,16,27H2,1-2H3,(H,28,31);1H/t21-,22-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRABPVQULOFQ-HLUKFBSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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